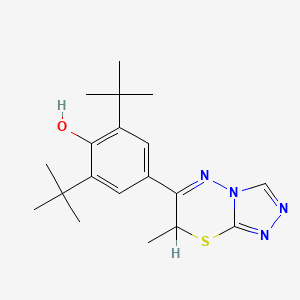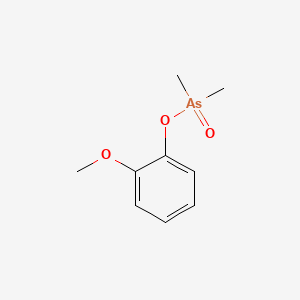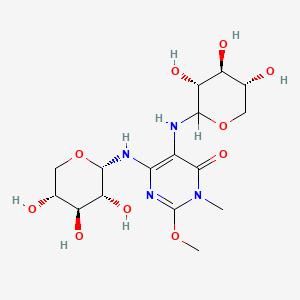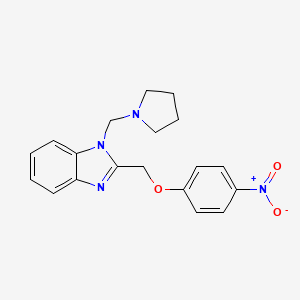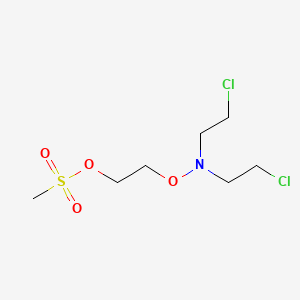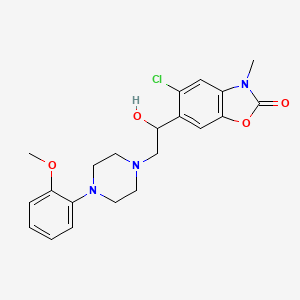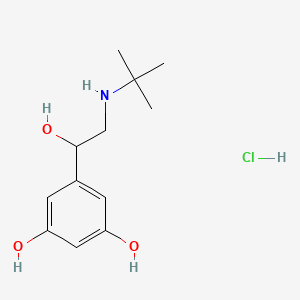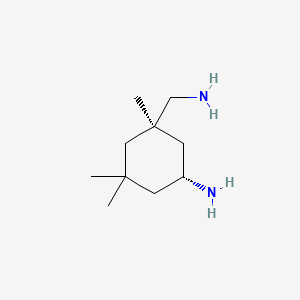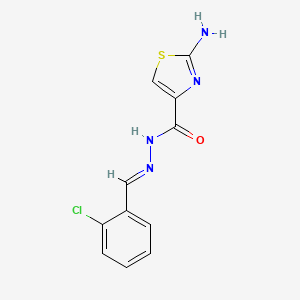
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an amino group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation of 2-amino-4-thiazolecarboxylic acid with (2-chlorophenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The thiazole ring and hydrazide moiety can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-thiazolecarboxylic acid derivatives: These compounds share the thiazole ring and amino group but differ in their substituents.
Hydrazide derivatives: Compounds with similar hydrazide moieties but different aromatic rings or functional groups.
Uniqueness
(E)-2-Amino-4-thiazolecarboxylic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its combination of a thiazole ring, amino group, and hydrazide moiety, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
133661-79-7 |
|---|---|
Molecular Formula |
C11H9ClN4OS |
Molecular Weight |
280.73 g/mol |
IUPAC Name |
2-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H9ClN4OS/c12-8-4-2-1-3-7(8)5-14-16-10(17)9-6-18-11(13)15-9/h1-6H,(H2,13,15)(H,16,17)/b14-5+ |
InChI Key |
QKBVSWGCSAPITE-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CSC(=N2)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CSC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


